2-(Dimethylamino)ethyl methacrylate
Overview
Description
2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles.
Mechanism of Action
Target of Action
2-(Dimethylamino)ethyl methacrylate, also known as Dimethylaminoethyl methacrylate or Ageflex FM-1, is a methacrylic acid derivative that is used as a monomer in the production of polymers . The primary targets of this compound are anionic biomacromolecules, such as DNA and RNA . Due to its positive charge, it forms electrostatic complexes with these biomacromolecules .
Mode of Action
The compound interacts with its targets through electrostatic interactions . It is often used for gene delivery, as it can form complexes with DNA and RNA, enabling their transport into cells . The compound’s mode of action is based on its ability to interact with the mucosal gel layer of a mucosal membrane .
Biochemical Pathways
The compound affects the pathways involved in gene delivery and expression . By forming complexes with DNA and RNA, it can influence the transcription and translation processes within cells . This can lead to changes in protein synthesis and cellular function .
Pharmacokinetics
It is known that the compound is water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s water solubility can enhance its bioavailability, allowing it to be more readily absorbed and distributed within the body .
Result of Action
The result of the compound’s action is the delivery of genetic material into cells . This can lead to changes in gene expression and cellular function . For example, the compound has been used to deliver anticancer drugs and nucleic acids into cells, with the aim of improving cancer therapy .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound is both thermal and pH-sensitive , meaning its activity can change depending on the conditions of its environment . For example, it can display dramatic volume changes in response to changes in temperature and pH , which can affect its ability to form complexes with DNA and RNA .
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)ethyl methacrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA . This interaction is primarily due to its positive charge, which allows it to bind with negatively charged biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in the creation of nanosized micelles loaded with anticancer drugs, indicating its potential role in cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . Its ability to form electrostatic complexes with anionic biomacromolecules like DNA and RNA is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that with increasing concentration, the transparency of hydrogels containing this compound drops and the texture becomes softer . This indicates that the compound’s effects can vary based on its concentration and the duration of exposure .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNCOURZONDCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3246 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25154-86-3 | |
Record name | Poly[2-(dimethylamino)ethyl methacrylate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25154-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1027504 | |
Record name | 2-(Dimethylamino)ethyl methacrylate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID. | |
Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3246 | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |
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Record name | N,N-Dimethylaminoethyl methacrylate | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Boiling Point |
186 °C | |
Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Flash Point |
165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c. | |
Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Solubility |
In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6 | |
Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Density |
Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93 | |
Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Vapor Density |
5.4 (AIR= 1), Relative vapor density (air = 1): 5.4 | |
Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Vapor Pressure |
0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11 | |
Record name | N,N-Dimethylaminoethyl methacrylate | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
2867-47-2, 25154-86-3 | |
Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | (Dimethylamino)ethyl methacrylate | |
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Record name | N,N-Dimethylaminoethyl methacrylate | |
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Record name | 2-(Dimethylamino)ethyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |
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Record name | 2-(Dimethylamino)ethyl methacrylate | |
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Record name | 2-dimethylaminoethyl methacrylate | |
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Record name | 2-(N,N-DIMETHYLAMINO)ETHYL METHACRYLATE | |
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Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Melting Point |
-30 °C (freezing point), -30 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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